molecular formula C17H21NO3 B1405122 (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate CAS No. 592524-89-5

(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate

Cat. No. B1405122
M. Wt: 287.35 g/mol
InChI Key: WZLJKELPYOPUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl acrylate compounds are a class of organic compounds that contain a phenyl group and an acrylate group . They are often used in the synthesis of polymers and other complex organic compounds .


Synthesis Analysis

Phenyl acrylate can be synthesized through various methods. One common method involves the polymerization of phenyl acrylate monomers . This process can be achieved through simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step .


Molecular Structure Analysis

The molecular structure of phenyl acrylate compounds typically includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and an acrylate group (a vinyl group attached to a carbonyl group) .


Chemical Reactions Analysis

Phenyl acrylate compounds can undergo a variety of chemical reactions. For example, they can participate in polymerization-induced self-assembly (PISA), a process that allows for the synthesis of diblock copolymer nano-objects .


Physical And Chemical Properties Analysis

Phenyl acrylate has a molecular weight of 148.16 g/mol . It is characterized by a relatively low glass transition temperature, which can affect its behavior in certain applications .

Scientific Research Applications

  • Molecular Structure Analysis :

    • The molecular structure of compounds similar to (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate has been analyzed, revealing certain characteristics such as the E conformation of the methyl acrylate substituent and the orthogonal arrangement of the acrylate unit and the phenyl ring (Karthikeyan, Sethusankar, Devaraj, & Bakthadoss, 2012).
  • Application in Corrosion Inhibition :

    • Derivatives of the compound have been used in forming self-assembled films on iron surfaces, demonstrating protection against corrosion. This application is vital in materials science and engineering (Zhang, Chen, Li, & Le, 2009).
  • Photoreactivity and Thermal Reactions :

  • Polymer and Material Science :

    • Novel crosslinkers similar to (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate have been synthesized and used in creating polymeric hydrogels, highlighting its potential in drug release applications and materials science (Arun & Reddy, 2005).
  • Stereochemistry in Organic Synthesis :

    • The compound has been a subject of study in understanding stereochemical aspects in organic synthesis, such as in the stereoselective synthesis of isomers, which is crucial for creating specific molecular configurations with desired properties (Irfan, Deng, Sumra, Zhu, Liu, & Zeng, 2021).
  • Environmental Applications :

    • In environmental science, related compounds have been studied for their role in the removal of toxic substances like methyl acrylate from environments, indicating potential applications in waste management and environmental remediation (Wu, Yin, Quan, Fang, & Yin, 2016).

Safety And Hazards

Phenyl acrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of cinnamic acid, which is structurally similar to phenyl acrylate, provides an approach to the research and development of biobased plastics. This could help reduce global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

properties

IUPAC Name

methyl 3-[3-(cyclohexanecarbonylamino)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-16(19)11-10-13-6-5-9-15(12-13)18-17(20)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJKELPYOPUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 85300244

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 3
Reactant of Route 3
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 4
Reactant of Route 4
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 5
Reactant of Route 5
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 6
Reactant of Route 6
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.